
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane is an organic compound with the molecular formula C25H34 It is a hydrocarbon that features a pentane backbone substituted with phenyl and cyclopentylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives followed by cyclization and further functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to ensure efficient and scalable production. The use of advanced purification methods like chromatography and crystallization is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces alkanes.
Scientific Research Applications
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the application, but often involve modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diphenyl-3-(2-phenylethyl)pentane
- 1,5-Dicyclohexyl-3-(2-cyclopentylpropyl)pentane
- 11-Phenyl-heneicosane
Uniqueness
1,5-Diphenyl-3-(3-cyclopentylpropyl)pentane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
55191-62-3 |
|---|---|
Molecular Formula |
C25H34 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
[6-cyclopentyl-3-(2-phenylethyl)hexyl]benzene |
InChI |
InChI=1S/C25H34/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h1-6,10-13,22,25H,7-9,14-21H2 |
InChI Key |
DKTMVKAAXZLUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCC(CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


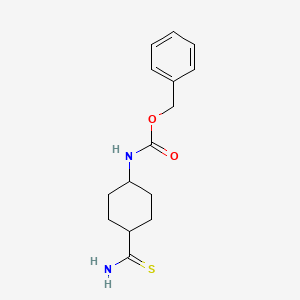

![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
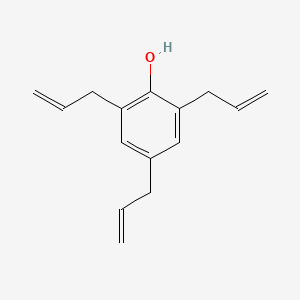

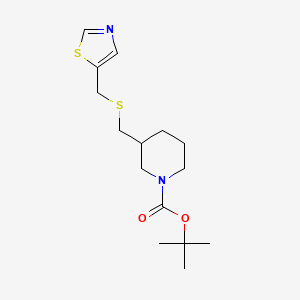
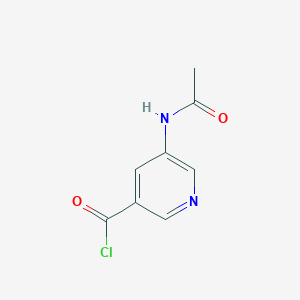
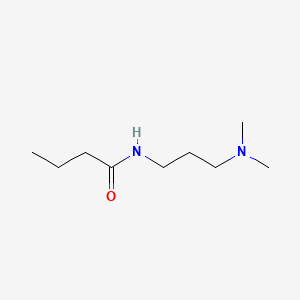
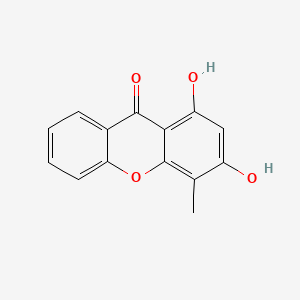

![(2R)-2-[amino(naphthalen-2-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13950514.png)
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950517.png)
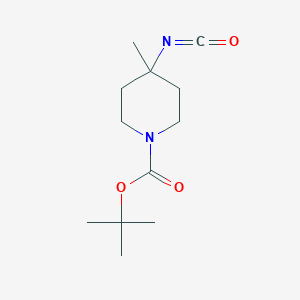
![tert-Butyl 8-(chloromethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13950527.png)
